molecular formula C14H17NO2 B12218191 1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester CAS No. 64385-03-1

1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester

Cat. No.: B12218191
CAS No.: 64385-03-1
M. Wt: 231.29 g/mol
InChI Key: OMOAHBRDJFOHNF-UHFFFAOYSA-N
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Description

1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and clinical applications . This compound, with its unique structure, is of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a catalyst, with hypophosphorous acid and triethylamine under reflux in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with enzymes or receptors involved in inflammatory responses or cell proliferation .

Comparison with Similar Compounds

1H-Indole-1-propanoic acid, 2,3-dimethyl-, methyl ester can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in scientific research and industry.

Properties

CAS No.

64385-03-1

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 3-(2,3-dimethylindol-1-yl)propanoate

InChI

InChI=1S/C14H17NO2/c1-10-11(2)15(9-8-14(16)17-3)13-7-5-4-6-12(10)13/h4-7H,8-9H2,1-3H3

InChI Key

OMOAHBRDJFOHNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CCC(=O)OC)C

Origin of Product

United States

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